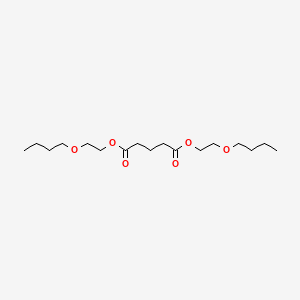
Iron 3-nitronaphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron 3-nitronaphthalene-1,5-disulphonate is a complex organic compound that features a nitro group and two sulfonate groups attached to a naphthalene ring, coordinated with an iron ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron 3-nitronaphthalene-1,5-disulphonate typically involves the nitration of naphthalene followed by sulfonation and subsequent coordination with iron ions. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The sulfonation step involves treating the nitronaphthalene with fuming sulfuric acid to introduce the sulfonate groups. Finally, the iron ion is introduced by reacting the disulphonated nitronaphthalene with an iron salt, such as iron chloride, under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Iron 3-nitronaphthalene-1,5-disulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Iron 3-nitronaphthalene-1,5-disulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of iron 3-nitronaphthalene-1,5-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonate groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The iron ion can also play a role in redox reactions, influencing the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Iron 3-nitronaphthalene-1,5-disulphonate can be compared with other similar compounds such as:
Iron 2-nitronaphthalene-1,5-disulphonate: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Iron 3-nitronaphthalene-1,6-disulphonate: Similar structure but with the sulfonate groups in different positions, affecting its chemical behavior.
This compound: Similar structure but with different substituents, leading to variations in its applications and mechanism of action.
Propriétés
Numéro CAS |
93839-97-5 |
|---|---|
Formule moléculaire |
C30H15Fe2N3O24S6 |
Poids moléculaire |
1105.5 g/mol |
Nom IUPAC |
iron(3+);3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/3C10H7NO8S2.2Fe/c3*12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h3*1-5H,(H,14,15,16)(H,17,18,19);;/q;;;2*+3/p-6 |
Clé InChI |
SNHSFZDTUOIQAF-UHFFFAOYSA-H |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



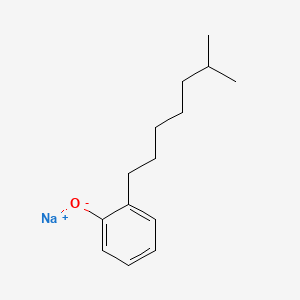
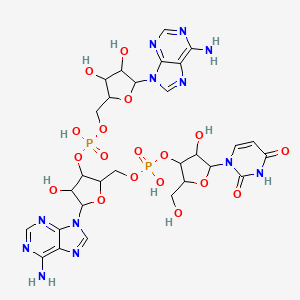


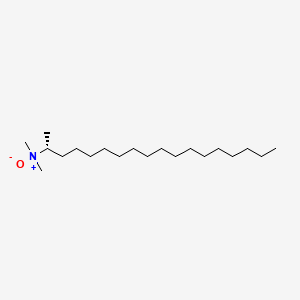




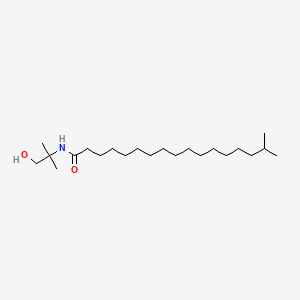
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
